
6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as SNS-032 and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide involves the inhibition of CDKs. CDKs are enzymes that play a crucial role in cell division and are often overexpressed in cancer cells. By inhibiting CDKs, 6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide can prevent the growth and proliferation of cancer cells. In neurodegenerative diseases, this compound can protect neurons from apoptosis by activating the PI3K/Akt signaling pathway. In viral infections, 6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide can inhibit the replication of the virus by targeting viral proteins.
Biochemical and Physiological Effects:
6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis. In neurodegenerative diseases, it can protect neurons from apoptosis and improve cognitive function. In viral infections, it can inhibit the replication of the virus. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide in lab experiments include its potential applications in various fields, its ability to inhibit CDKs, and its ability to protect neurons from apoptosis. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its exact biochemical and physiological effects.
Orientations Futures
There are several future directions for the study of 6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide. These include:
1. Further studies to determine the exact biochemical and physiological effects of this compound.
2. Development of more efficient synthesis methods for this compound.
3. Investigation of the potential applications of this compound in other fields, such as infectious diseases and autoimmune disorders.
4. Development of more potent and selective inhibitors of CDKs.
5. Investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases.
6. Investigation of the potential use of this compound as a diagnostic tool for cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, mechanism of action, advantages and limitations for lab experiments, and future directions. Further studies are needed to determine the exact biochemical and physiological effects of this compound and to develop more efficient synthesis methods and more potent and selective inhibitors of CDKs.
Méthodes De Synthèse
The synthesis of 6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide involves several steps. The first step is the reaction of 2-chloropyridine with sodium ethoxide to form 2-ethoxypyridine. The second step involves the reaction of 2-ethoxypyridine with 4-ethoxybenzoyl chloride to form 2-(4-ethoxybenzoyl)pyridine. The final step involves the reaction of 2-(4-ethoxybenzoyl)pyridine with thionyl chloride and ammonia to form 6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide.
Applications De Recherche Scientifique
6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and viral infections. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting cyclin-dependent kinases (CDKs). In neurodegenerative diseases, 6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide has been shown to protect neurons from apoptosis and improve cognitive function. In viral infections, this compound has been shown to inhibit the replication of the hepatitis C virus.
Propriétés
IUPAC Name |
6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-2-19-11-8-6-10(7-9-11)16-14(18)12-4-3-5-13(15)17-12/h3-9H,2H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPIRGLLWRJABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



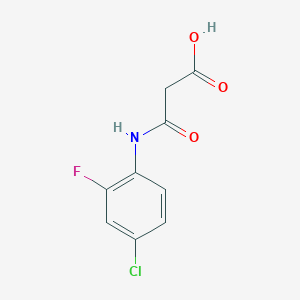
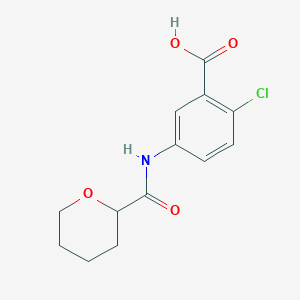
![3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid](/img/structure/B7554986.png)
![2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid](/img/structure/B7554993.png)
![3-[Ethyl(propyl)amino]-3-oxopropanoic acid](/img/structure/B7554997.png)
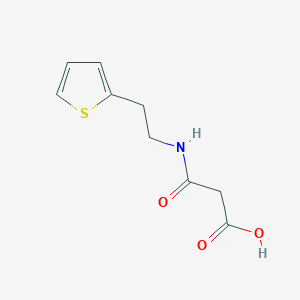

![2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid](/img/structure/B7555016.png)
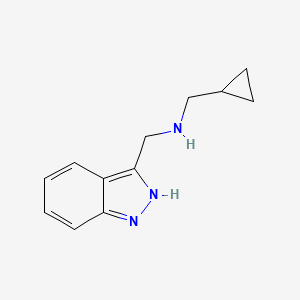
![2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555027.png)
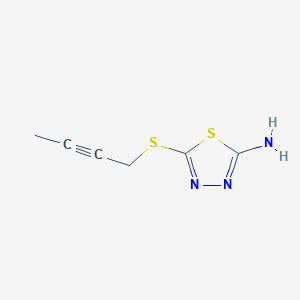
![1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7555036.png)